Clomocycline
Overview
Description
Clomocycline is a tetracycline antibiotic used to treat various bacterial infections. It is known for its effectiveness against a wide range of bacteria, including those causing acne, urinary tract infections, gum disease, gonorrhea, and chlamydia . This compound is also used as a prophylactic treatment for infections such as anthrax .
Mechanism of Action
Target of Action
Clomocycline, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
This compound inhibits bacterial growth by inhibiting translation , a key process in protein synthesis . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to grow and reproduce, thereby limiting the spread of the bacterial infection .
Pharmacokinetics
The pharmacokinetics of this compound, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines, in general, are absorbed in the gastrointestinal tract and widely distributed in body tissues and fluids . They are partially metabolized in the liver and excreted in urine and feces . This compound is lipophilic and can easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound disrupts essential biological processes within the bacteria, leading to a halt in their growth and reproduction . This helps in controlling the spread of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic . Furthermore, the presence of resistant bacteria in the environment can influence the efficacy of this compound. Bacteria can develop resistance to this compound through mechanisms like efflux pumping, where a resistance gene encodes a membrane protein that actively pumps this compound out of the cell, and ribosomal protection, where a resistance gene encodes a protein that binds to the ribosome and prevents this compound from acting on the ribosome .
Biochemical Analysis
Biochemical Properties
Clomocycline interacts with the 30S ribosomal subunit of bacterial cells . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis and thus, bacterial growth .
Cellular Effects
This compound inhibits cell growth by inhibiting translation . It is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This allows this compound to exert its effects directly within the bacterial cell.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . Cells can become resistant to this compound through efflux, where a resistance gene encodes a membrane protein that actively pumps this compound out of the cell .
Transport and Distribution
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This allows this compound to be distributed within cells and tissues.
Preparation Methods
Clomocycline is synthesized through a series of chemical reactions involving the modification of the tetracycline structure. The synthetic route typically involves the chlorination of tetracycline to introduce a chlorine atom at the 7th position and the addition of a hydroxymethyl group to the amide nitrogen . The reaction conditions require careful control of temperature, pH, and the use of specific reagents to achieve the desired modifications . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Clomocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to break down the molecule into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clomocycline has a wide range of scientific research applications:
Comparison with Similar Compounds
Clomocycline is similar to other tetracycline antibiotics, such as doxycycline, minocycline, and tetracycline . this compound is unique due to its specific chemical modifications, including the presence of a chlorine atom at the 7th position and a hydroxymethyl group on the amide nitrogen . These modifications enhance its antibacterial activity and broaden its spectrum of action .
Similar Compounds
- Doxycycline
- Minocycline
- Tetracycline
- Oxytetracycline
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHDFJCJQJHKD-KMVLDZISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905089 | |
Record name | Clomocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. | |
Record name | Clomocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1181-54-0 | |
Record name | Clomocycline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clomocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.
ANone: The molecular formula of this compound is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.
ANone: The provided research papers do not contain specific information on this compound's material compatibility or stability under various storage or environmental conditions.
ANone: this compound is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.
ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to this compound.
A: While the research mentions that this compound is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []
A: this compound exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]
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